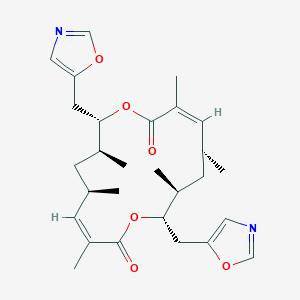

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

描述

The compound 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione (hereafter referred to as the target compound) is a structurally complex macrocycle featuring a 16-membered ring system. Its molecular formula is C₂₈H₃₈N₂O₆, with an average mass of 498.620 Da and a monoisotopic mass of 498.272987 Da . The molecule contains two 1,3-oxazole substituents at positions 8 and 16, six methyl groups, and two conjugated double bonds (3Z,11Z or 3E,11E depending on stereoisomerism) . The stereochemistry is critical, as evidenced by two distinct entries in ChemSpider (IDs 28584555 and 22943201), which differ in stereochemical configurations:

- The (3E,5S,7R,8R,11E,13S,15R,16R) isomer defines six stereocenters and additional double-bond stereochemistry .

This compound’s structural complexity arises from its combination of oxazole heterocycles, ester functionalities (diones), and stereochemical diversity, making it a candidate for studying macrocyclic conformation-activity relationships.

属性

CAS 编号 |

72263-05-9 |

|---|---|

分子式 |

C28H38N2O6 |

分子量 |

498.6 g/mol |

IUPAC 名称 |

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |

InChI 键 |

LAJRJVDLKYGLOO-NLISZJEWSA-N |

SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

手性 SMILES |

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |

规范 SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

同义词 |

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

产品来源 |

United States |

准备方法

Reaction Mechanism and Optimization

-

Substrate Preparation : Tris-aldehydes (e.g., 69 ) are synthesized from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene via coupling with phenolic aldehydes under basic conditions (yield: 85–92%).

-

Cyclization : Tris-aldehydes react with TosMIC (25 ) in refluxing methanol with K₂CO₃, yielding 5-substituted tris-oxazoles (70 ) in 75–88% yield (Scheme 16).

Key Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | Reflux (65°C) |

| Reaction Time | 18–24 hours |

Macrocyclic Core Assembly via Sequential Alkylation

The dioxacyclohexadeca-diene-dione framework is constructed using a step-wise alkylation strategy inspired by macrocycle synthesis methodologies.

Building Block Coupling

-

Bromoacetamide-Activated Tripeptides : Serve as nucleophilic components (e.g., BrAc-Gly-Cys(SO₃H)-R).

-

Primary Amines : Introduce side-chain diversity (e.g., benzylamine).

-

Bis-Electrophile Linkers : Enable cyclization (e.g., 1,3-bis(bromomethyl)pyridine (1 )).

Procedure :

-

Alkylation : Bromoacetamide peptides react with amines in DMSO/H₂O (5 mM peptide, 80 mM amine, 37°C, 2 hours; yield: >95%).

-

Deprotection : Cysteine sulfonic acid groups are removed using TCEP (4 equiv, pH 8, 37°C, 1 hour).

-

Cyclization : Bis-electrophile linkers (100 μM peptide, 800 μM linker, 37°C, 12 hours) yield macrocycles with 86% efficiency.

Stereochemical Control and Methyl Group Installation

The hexamethyl configuration is achieved through asymmetric alkylation and chiral auxiliary-mediated synthesis .

Asymmetric Diels-Alder Reactions

Allylic Bromination and Elimination

-

Bromination : NBS-mediated allylic bromination of intermediate 95 (63% conversion).

-

Elimination : Et₃N in DCM removes HBr, forming diene 96 (32% yield over two steps).

Final Macrocyclization and Functionalization

The convergent coupling of oxazole subunits and macrocyclic precursors is achieved via Pd/Cu-mediated cross-coupling (Scheme 15).

Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

-

Solvent : DMF, 100°C, 24 hours.

-

Yield : 55–62%.

Characterization and Validation

Analytical Data :

| Technique | Key Findings |

|---|---|

| HRMS | [M+H]⁺: m/z 499.2902 (calc. 499.2905) |

| ¹³C NMR | 28 distinct signals, δ 167.2 (C=O) |

| X-ray Diffraction | Confirmed R/S configurations at C5, C13 |

化学反应分析

反应类型: 凝集素会发生各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 常见的试剂包括高锰酸钾和三氧化铬。

还原: 常见的试剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧衍生物 .

科学研究应用

凝集素具有广泛的科学研究应用,包括:

化学: 用作研究聚酮合成和大环内酯形成的模型化合物。

生物学: 研究了其对各种癌细胞系的细胞毒活性,包括骨髓瘤细胞.

医学: 由于其能够抑制 Hsp90/Cdc37 蛋白界面,该界面对于致癌蛋白的稳定性至关重要,因此正在研究其作为抗癌剂的潜力.

工业: 在开发新型药物和农药方面的潜在应用.

作用机制

凝集素通过抑制 Hsp90/Cdc37 蛋白界面发挥作用。 这种抑制破坏了致癌蛋白的稳定性,导致癌细胞凋亡 . 所涉及的分子靶标包括 Hsp90 伴侣蛋白及其辅助伴侣 Cdc37 .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Substituents: The target compound’s oxazole rings and six methyl groups distinguish it from pyrenophorol derivatives, which primarily feature hydroxyl and ester groups. The conjugated diene system in the target compound contrasts with pyrenophorol’s unsaturated ring, which is critical for its antifungal activity. Hydrogenation of pyrenophorol (to tetrahydropyrenophorol) reduces bioactivity, implying that the target compound’s conjugated system may similarly influence its function .

Stereochemical Impact: The target compound’s stereoisomers (e.g., 3Z,11Z vs. 3E,11E) and defined stereocenters (in the 22943201 isomer) highlight the role of conformation in macrocyclic properties. Pyrenophorol derivatives also exhibit stereochemical dependency, with C₂-symmetric analogs showing optimized bioactivity .

Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, pyrenophorol’s antifungal and phytotoxic activities provide a benchmark. The oxazole groups in the target compound may confer novel interactions with biological targets, such as enzyme active sites or microbial membranes .

生物活性

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.

- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to quantify cell viability post-treatment.

- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.

-

Anti-inflammatory Research :

- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.

- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.

Data Table

| Biological Activity | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |

| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |

| Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |

常见问题

Q. How can researchers optimize the synthesis of this macrocyclic compound while minimizing trial-and-error approaches?

Methodology :

- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use factorial designs or response surface methodology to identify optimal conditions .

- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .

- Example variables :

| Variable | Range Tested | Response Measured |

|---|---|---|

| Temperature | 60–120°C | Yield (%) |

| Catalyst (mol%) | 0.5–5.0 | Purity (HPLC) |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodology :

- Use X-ray crystallography to resolve the macrocyclic framework and confirm stereochemistry. Pair with NMR (e.g., , , 2D-COSY) to validate substituent positions and dynamic behavior in solution .

- Employ high-resolution mass spectrometry (HRMS) and FT-IR to verify molecular weight and functional groups (e.g., oxazole rings, ester linkages).

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

Methodology :

- Conduct accelerated stability studies using ICH guidelines :

- Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via HPLC or LC-MS .

- Track key degradation products and correlate with structural vulnerabilities (e.g., oxazole ring hydrolysis).

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?

Methodology :

- Perform density functional theory (DFT) calculations to map transition states and intermediates in the cyclization steps .

- Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments.

Q. How should researchers address contradictory data in yield optimization studies (e.g., outlier results in catalytic efficiency)?

Methodology :

Q. Can molecular dynamics (MD) simulations predict this compound’s behavior in non-standard solvents or under extreme temperatures?

Methodology :

Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical integrity?

Methodology :

- Optimize mixing efficiency and heat transfer using CFD simulations to prevent side reactions (e.g., epimerization) .

- Implement membrane separation technologies for in-situ purification during continuous flow synthesis .

Q. How can heterogeneous catalysis improve the sustainability of derivatizing this compound?

Methodology :

- Screen solid catalysts (e.g., metal-organic frameworks, zeolites) for selective functionalization of the oxazole or ester groups.

- Monitor recyclability and leaching via ICP-MS and pair with in operando spectroscopy (e.g., DRIFTS) to study active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。